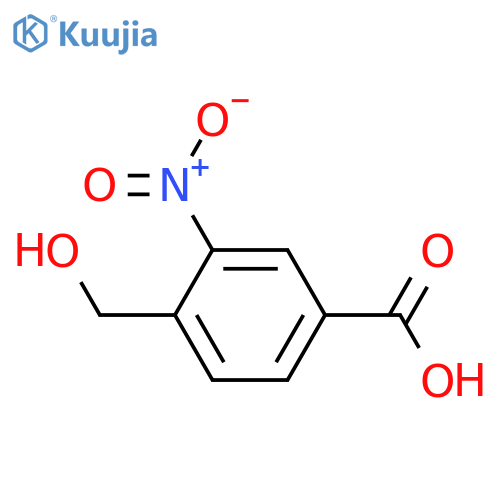

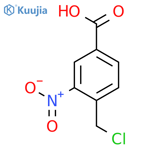

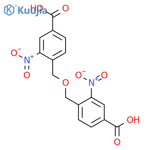

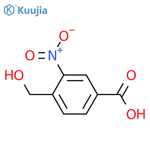

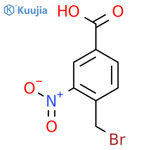

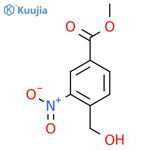

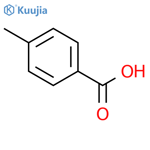

Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane

,

Journal of Chemical Research,

1989,

(3),

78-9